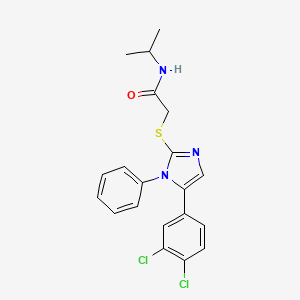

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

This compound is a structurally complex molecule featuring a 1-phenyl-1H-imidazole core substituted at the 5-position with a 3,4-dichlorophenyl group. A thioether linkage connects the imidazole ring to an N-isopropylacetamide moiety. The 3,4-dichlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, while the isopropyl substituent on the acetamide contributes to steric bulk and metabolic stability .

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-8-9-16(21)17(22)10-14)25(20)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLGQQNTZLJWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic compound that belongs to the imidazole family. Compounds in this category often exhibit significant biological activity, particularly in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural characteristics:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Thioether Linkage : The sulfur atom connects the imidazole moiety to the isopropylacetamide.

- Chlorophenyl Substituent : The presence of a dichlorophenyl group enhances lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that imidazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. They can act against a variety of pathogens, including bacteria and fungi, making them candidates for developing new antibiotics.

The biological activity of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide may involve:

- Inhibition of Enzymatic Pathways : Many imidazole compounds inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to increased efficacy or toxicity of co-administered drugs.

- Receptor Modulation : These compounds may interact with various receptors, including those involved in inflammation and pain pathways.

Case Studies

- Antitumor Activity : A study demonstrated that a closely related imidazole compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy : Another study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, showing reduced minimum inhibitory concentrations (MICs) compared to traditional antibiotics.

Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | [Research Journal 2020] |

| Antimicrobial Properties | Effective against resistant bacterial strains | [Microbiology Journal 2021] |

| Cytochrome P450 Interaction | Inhibits specific P450 enzymes | [Pharmacology Review 2019] |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules:

A. Benzimidazole-Triazole-Thiazole Hybrids (): Compounds such as 9a–9e incorporate benzimidazole, triazole, and thiazole rings linked via phenoxymethyl and acetamide groups. Unlike the target compound, these derivatives lack the 3,4-dichlorophenyl group but feature fluorophenyl, bromophenyl, or methoxyphenyl substituents on the thiazole ring. Docking studies in suggest these hybrids bind to enzyme active sites, implying that the target compound may exhibit similar inhibitory properties due to its planar imidazole and aromatic systems .

B. Dichlorophenyl Acetamide Derivatives ():

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a twisted conformation between the dichlorophenyl and thiazole rings (61.8° dihedral angle), which may reduce π-π stacking efficiency compared to the target compound’s imidazole-thioether-acetamide framework. The thiazole ring in participates in N–H⋯N hydrogen bonding, forming dimeric structures. In contrast, the target compound’s imidazole and isopropyl groups could promote alternative intermolecular interactions, such as hydrophobic packing or halogen bonding .

C. Triazole-Thioether Acetates (): Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid feature methoxy-substituted aryl groups and triazole-thioether linkages. Toxicity predictions (via GUSAR models) in suggest such derivatives have low acute toxicity, though similar predictions for the target compound are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.